molecular formula C13H11ClN4O2S2 B10969284 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10969284
M. Wt: 354.8 g/mol
InChI Key: ZYIPWMKUGZTNSK-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a thiophene ring, and a chlorobenzyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene ring.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thiophene rings.

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophene ring may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]benzamide: This compound shares the chlorobenzyl group and has similar biological activities.

    5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline: Another compound with a triazole ring and chlorobenzyl group, used in similar research applications.

Uniqueness

N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the presence of both the triazole and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN4O2S2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H11ClN4O2S2/c14-11-5-2-1-4-10(11)8-18-9-15-13(16-18)17-22(19,20)12-6-3-7-21-12/h1-7,9H,8H2,(H,16,17)

InChI Key

ZYIPWMKUGZTNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CS3)Cl

Origin of Product

United States

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